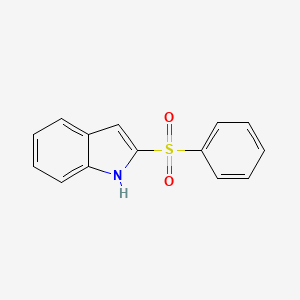

2-(Phenylsulfonyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylsulfonyl)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The presence of a sulfonyl group in 2-(Phenylsulfonyl)-1H-indole makes it a unique compound that has several promising properties.

Scientific Research Applications

Nucleophilic Reactions

2-(Phenylsulfonyl)-1H-indole is known for its unique reactions with organocuprate nucleophiles. It serves as a novel example of an electron-deficient indole that undergoes nucleophilic attack at C-3, primarily with organocuprates, leading to the production of 3-substituted 2-(phenylsulfonyl)-1H-indoles (Gribble et al., 2010).

Synthesis of 3-Substituted-2-Nitroindoles

This compound is also involved in nucleophilic addition reactions with various enolates and lithium dimethylcuprate, yielding 3-substituted-2-nitroindoles. These reactions highlight its versatility in organic synthesis (Pelkey et al., 1999).

Structural Studies and DFT Calculations

Studies involving the synthesis, crystal structures, and Density Functional Theory (DFT) calculations of derivatives of 1-(phenylsulfonyl)indole reveal insights into the molecular structures and properties of these compounds. These studies contribute to a deeper understanding of their chemical behavior and potential applications (Mannes et al., 2017).

Lithiation and Acylation

Research has demonstrated a direct lithiation route to 2-acyl-1-(phenylsulfonyl)indoles, providing a method for the synthesis of these compounds from 1-(phenylsulfonyl)indoles. This process involves treatment with s-butyllithium followed by inverse quenching with carboxylic acid anhydrides (Jiang & Gribble, 2002).

Interaction with DNA

Studies involving X-ray structures of 3-phenylthio-2-[1'-phenylsulfonyl-2'(3-pyridyl)vinyl]indole have explored its interaction with calf thymus DNA. This research provides valuable insights into the molecular interactions of these compounds with biological molecules (Sivaraman et al., 1996).

properties

IUPAC Name |

2-(benzenesulfonyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-18(17,12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-14/h1-10,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEBQCQIJHJNPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfonyl)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)

![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)

![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)

![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)

![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)